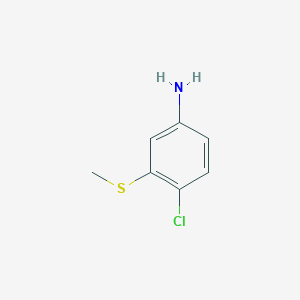
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23F2N3O3 and its molecular weight is 427.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. NMR Spectroscopy in Drug Discovery
19F-nuclear magnetic resonance (NMR) spectroscopy has been used in drug discovery programs, particularly in the study of HIV integrase inhibitors, which are related to compounds containing a fluorobenzyl group. This technique aids in understanding the metabolism and disposition of these inhibitors, contributing to the selection of potential drug candidates (Monteagudo et al., 2007).
2. Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, which share structural similarities with the given compound, are of significant interest in medicinal chemistry. These compounds are synthesized using a strategy involving monofluorination and condensation with hydrazines, demonstrating their potential as building blocks in drug design (Surmont et al., 2011).
3. Antibacterial Agents
Compounds structurally related to the given chemical have been designed and synthesized for their antibacterial properties. Some of these compounds show promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating the potential of fluorobenzyl-pyrazole derivatives in antibacterial drug development (Palkar et al., 2017).
4. Analytical Applications in Carbohydrate Analysis
Compounds with a pyrazole core, similar to the chemical , have been used in the development of analytical methods for carbohydrate analysis. These methods allow for sensitive detection and analysis of monosaccharides in complex biological matrices, highlighting the chemical's utility in biochemical research (Cai et al., 2014).
5. Antiviral and Cytostatic Activity
Nucleoside and nucleotide derivatives of pyrazoles, which are structurally related to the compound in focus, have shown antiviral and cytostatic activity in cell culture. This indicates the potential of such compounds in the development of antiviral drugs, especially for diseases like HIV (Petrie et al., 1986).
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O3/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-30-20)23(27-28)31-15-17-5-2-7-19(25)11-17/h1-2,4-7,10-11,14,20H,3,8-9,12-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIIWPYKIZIXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

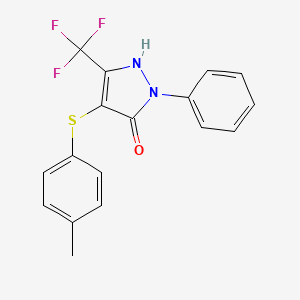

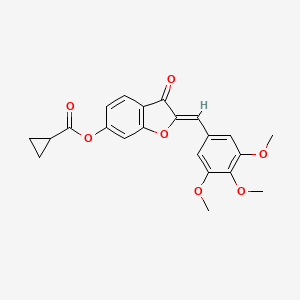
![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)
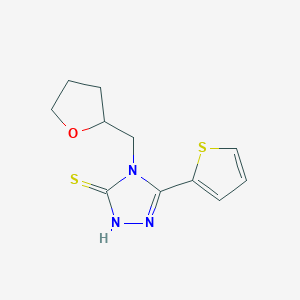
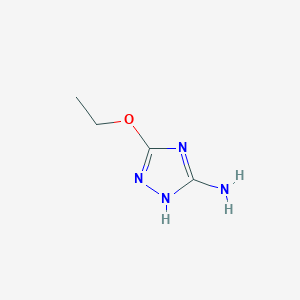
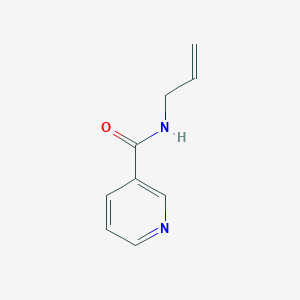

![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)
![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)
